Stearic acid D7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

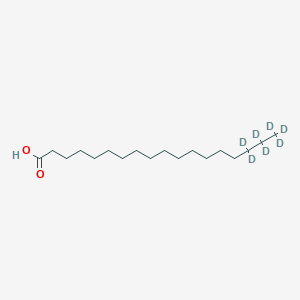

16,16,17,17,18,18,18-heptadeuteriooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951209-59-9 | |

| Record name | Stearic acid D7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951209599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STEARIC ACID D7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3B081197X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Stearic Acid-D7 for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Stearic acid-D7, a crucial tool in modern analytical and metabolic research. We will delve into its fundamental properties, its primary application as an internal standard, and detailed protocols for its use, grounded in scientific principles and practical expertise.

Introduction: The Need for Stable Isotope-Labeled Standards

In the realms of drug development and metabolic research, accurate quantification of endogenous molecules is paramount. Biological matrices are inherently complex, leading to analytical challenges such as ion suppression or enhancement in mass spectrometry. To counteract these matrix effects and ensure data integrity, stable isotope-labeled internal standards are considered the gold standard.[1] These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D).[] Stearic acid-D7 is a deuterated analog of stearic acid, a common 18-carbon saturated fatty acid.[3]

Stearic Acid-D7: Core Properties and Chemical Structure

Stearic acid-D7 is stearic acid in which seven hydrogen atoms have been replaced by deuterium atoms.[4][5] This isotopic substitution is strategically placed at the terminal end of the fatty acid chain.

Chemical Structure:

The systematic IUPAC name for Stearic acid-D7 is 16,16,17,17,18,18,18-heptadeuteriooctadecanoic acid.[6] The deuterium labeling at the C16, C17, and C18 positions provides a significant mass shift, which is ideal for mass spectrometric analysis, while minimizing the potential for isotopic effects that could alter its chemical or physical behavior.

The key advantage of this labeling scheme is that it is unlikely to be lost during metabolic processes or sample preparation.

Physicochemical Properties:

The table below summarizes the key physicochemical properties of Stearic acid-D7 in comparison to its unlabeled counterpart, stearic acid.

| Property | Stearic Acid-D7 | Stearic Acid (Unlabeled) |

| Molecular Formula | C₁₈H₂₉D₇O₂ | C₁₈H₃₆O₂ |

| Molecular Weight | ~291.52 g/mol [6][8] | ~284.48 g/mol |

| Monoisotopic Mass | 291.315467608 Da[6] | 284.27153 Da |

| Melting Point | Not readily available, expected to be very similar to stearic acid. | 69.4 °C[3] |

| Solubility | Practically insoluble in water; soluble in ethanol and light petroleum.[9] | Practically insoluble in water; soluble in ethanol and light petroleum. |

The Role of Stearic Acid-D7 as an Internal Standard in Mass Spectrometry

The primary application of Stearic acid-D7 is as an internal standard for the accurate quantification of stearic acid and other fatty acids in biological samples using mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][10]

The Principle of Isotope Dilution Mass Spectrometry:

The methodology relies on the principle of isotope dilution. A known amount of the deuterated standard (Stearic acid-D7) is added to the biological sample at the earliest stage of sample preparation.[11] The standard and the endogenous analyte behave almost identically during extraction, derivatization (if any), and chromatographic separation.[12]

During MS analysis, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By comparing the peak area of the endogenous stearic acid to the peak area of the known amount of Stearic acid-D7, one can accurately calculate the concentration of the endogenous stearic acid, correcting for any sample loss or matrix effects during the analytical process.[11]

Why Stearic Acid-D7 is an Excellent Internal Standard:

-

Co-elution: It co-elutes with stearic acid in reversed-phase liquid chromatography, ensuring that both compounds experience the same matrix effects at the same time.

-

Similar Ionization Efficiency: The deuterium labeling has a negligible effect on the ionization efficiency in electrospray ionization (ESI), a common ionization technique for fatty acids.

-

Distinct Mass: The +7 Da mass difference provides a clear separation in the mass spectrum, preventing cross-talk between the analyte and the standard.

-

Metabolic Stability: The C-D bonds are stronger than C-H bonds, making the label resistant to metabolic degradation.

Experimental Protocol: Quantification of Free Fatty Acids in Human Plasma using LC-MS/MS

This section provides a detailed, step-by-step protocol for the quantification of free fatty acids, including stearic acid, in human plasma using Stearic acid-D7 as an internal standard. This method is adapted from established protocols for fatty acid analysis.[10][13]

Materials and Reagents:

-

Human plasma (collected in EDTA tubes)

-

Stearic acid-D7 solution (certified standard)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or Ammonium acetate

-

96-well plates

-

Centrifuge capable of holding 96-well plates

Experimental Workflow Diagram:

Caption: Workflow for Free Fatty Acid Quantification in Plasma.

Step-by-Step Procedure:

-

Preparation of Internal Standard Working Solution: Prepare a working solution of Stearic acid-D7 in acetonitrile at a concentration appropriate for the expected range of endogenous stearic acid. A typical concentration might be 1 µg/mL.

-

Sample Preparation:

-

In a 96-well plate, aliquot 20 µL of human plasma.[11]

-

Add 180 µL of cold acetonitrile containing the Stearic acid-D7 internal standard.[11] This step serves to both spike the sample with the standard and precipitate plasma proteins.

-

Thoroughly mix the samples, for instance, by vortexing the plate for 1 minute.

-

Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.[11]

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.[11]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph: A UHPLC system is recommended for optimal separation.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for fatty acid separation.[10]

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[11]

-

Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 0.1% formic acid or 10 mM ammonium acetate.[11]

-

Gradient: A suitable gradient should be developed to separate the fatty acids of interest.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is ideal.[11]

-

Data Acquisition: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both stearic acid and Stearic acid-D7.

-

-

Quantification:

-

A calibration curve is constructed using known concentrations of unlabeled stearic acid standards with a fixed concentration of Stearic acid-D7.

-

The peak area ratio of the endogenous stearic acid to the Stearic acid-D7 internal standard is calculated for both the standards and the unknown samples.[11]

-

The concentration of stearic acid in the plasma samples is then determined by interpolating their peak area ratios on the calibration curve.

-

Advanced Applications and Considerations

Beyond its use as an internal standard for quantification, deuterated fatty acids like Stearic acid-D7 can also be employed as tracers in metabolic studies to investigate fatty acid uptake, synthesis, and flux.[1][14]

Considerations for Method Development:

-

Isotopic Purity: It is crucial to use a Stearic acid-D7 standard with high isotopic purity to avoid any contribution to the unlabeled analyte signal.

-

Matrix Effects: While the internal standard corrects for matrix effects, it is good practice to minimize them through efficient sample preparation and chromatographic separation.

-

Linearity and Sensitivity: The analytical method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines if the data is to be used in clinical or preclinical studies.[10]

Conclusion

Stearic acid-D7 is an indispensable tool for researchers, scientists, and drug development professionals who require accurate and reliable quantification of stearic acid in complex biological matrices. Its chemical properties and the principles of isotope dilution mass spectrometry make it the gold standard for such analyses. The detailed protocol provided in this guide serves as a robust starting point for developing and implementing high-quality bioanalytical methods for fatty acid research.

References

-

Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]

-

STEARIC ACID D7. (n.d.). FDA Global Substance Registration System. Retrieved January 19, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Stearic acid-d7. (n.d.). GlpBio. Retrieved January 19, 2026, from [Link]

-

Fatty acid labeling with isotopic cholamines gives improved electrospray ionization and allows for relative quantification. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Stearic acid-d7. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]

-

Preparation of deuterium-labeled monounsaturated and saturated fatty acids for use as stable isotope metabolic tracers. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Development and Validation of a LC-MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. (2019). PubMed. Retrieved January 19, 2026, from [Link]

-

One-Pot Plasma Sample Preparation Combined with HPLC-ESI-MS for Measurement of Deuterium Labeled Fatty Acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Quantifying Free Fatty Acids Using Isotope Derivatization and LC–MS. (n.d.). LCGC International. Retrieved January 19, 2026, from [Link]

-

Stearic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Certificate of Analysis - Stearic Acid BP. (n.d.). Madar Corporation. Retrieved January 19, 2026, from [Link]

-

Certificate of Analysis. (n.d.). Aogubio. Retrieved January 19, 2026, from [Link]

-

Certificate of Analysis. (n.d.). Alfa Aesar. Retrieved January 19, 2026, from [Link]

-

Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved January 19, 2026, from [Link]

-

Stearic acid. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Introduction to Stearic Acid as a pharmaceutical Excipient. (n.d.). Acme-Hardesty. Retrieved January 19, 2026, from [Link]

-

Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]

-

Stearic Acid in the Pharmaceutical Industry: Benefits and Applications. (n.d.). Peter Greven. Retrieved January 19, 2026, from [Link]

-

Clinical Profile of Stearic Acid (Triple Pressed) Powder NF. (n.d.). GlobalRx. Retrieved January 19, 2026, from [Link]

-

MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. (n.d.). Shimadzu. Retrieved January 19, 2026, from [Link]

-

Stearic Acid in the Pharmaceutical Industry: Key Uses and Benefits. (n.d.). ALA Polystabs. Retrieved January 19, 2026, from [Link]

-

Stearic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

-

A dual tracing study with d7-stearic acid (2.5 mg/ml in NCD formulation). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Internal standards for lipidomic analysis. (n.d.). LIPID MAPS. Retrieved January 19, 2026, from [Link]

-

Effects of epoxy stearic acid on lipid metabolism in HepG2 cells. (2020). PubMed. Retrieved January 19, 2026, from [Link]

-

Exploring Stearic-Acid-Based Nanoparticles for Skin Applications—Focusing on Stability and Cosmetic Benefits. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Stearic acid - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.cn [glpbio.cn]

- 6. This compound | C18H36O2 | CID 118796525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stearic acid-d7 | CAS#:951209-59-9 | Chemsrc [chemsrc.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. madarcorporation.com [madarcorporation.com]

- 10. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to Deuterated Stearic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Neutron

In the realm of molecular science, the substitution of a hydrogen atom with its heavier, stable isotope, deuterium, represents a subtle yet powerful modification. While chemically similar, the doubling of the atomic mass of hydrogen imparts significant changes to the physical and chemical properties of a molecule. This guide provides an in-depth exploration of deuterated stearic acid, a valuable tool in metabolic research, lipidomics, and drug development. We will delve into its core physical and chemical characteristics, experimental characterization, and diverse applications, offering field-proven insights for scientists and researchers. Stearic acid-d35, where all 35 hydrogen atoms on the acyl chain are replaced by deuterium, is a prominent example of such an isotopic analog.[1] This substitution leads to a notable increase in molecular weight while preserving the fundamental chemical reactivity of its non-deuterated counterpart.[2]

Core Physical and Chemical Properties: A Tale of Two Isotopes

The fundamental properties of stearic acid are dictated by its 18-carbon backbone. However, the isotopic substitution with deuterium in stearic acid-d35 introduces measurable differences in its physical characteristics.

Quantitative Data Summary

| Property | Stearic Acid (C₁₈H₃₆O₂) | Stearic Acid-d35 (C₁₈HD₃₅O₂) | Key Differences & Scientific Rationale |

| IUPAC Name | Octadecanoic acid | Octadecanoic-d35 acid | Naming reflects the isotopic substitution. |

| CAS Number | 57-11-4[3] | 17660-51-4[4] | Unique identifiers for each isotopologue. |

| Molecular Formula | C₁₈H₃₆O₂ | C₁₈HD₃₅O₂ | Indicates the replacement of 35 hydrogen atoms with deuterium. |

| Molecular Weight | 284.48 g/mol [5] | ~319.7 g/mol [4] | The increased mass of deuterium (approx. 2 g/mol vs 1 g/mol for hydrogen) results in a significant mass shift. |

| Melting Point | 69.3 °C[6] | 68-70 °C[1] | The melting point is largely determined by the long carbon chain and crystal packing, which are minimally affected by deuteration. |

| Boiling Point | 361 °C (decomposes)[6] | 361 °C (lit.)[1] | Similar to the melting point, the boiling point is primarily influenced by the molecular size and intermolecular forces, which are not substantially altered by deuteration. |

| Density | 0.9408 g/cm³ (at 20 °C)[6] | Slightly higher than stearic acid | The increased mass of deuterium within a similar molecular volume results in a slightly higher density. |

| pKa | ~4.75 in water, 6.63-6.94 in a lipid bilayer[6][7][8] | Expected to be very similar to stearic acid | The acidity of the carboxylic acid group is primarily determined by the electronic environment of the carboxyl group, which is not significantly impacted by deuteration of the alkyl chain. |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like chloroform, ether, and benzene.[1] | Soluble in DMF (30 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml).[9] | Solubility is governed by the long, non-polar alkyl chain, a characteristic shared by both isotopologues. |

The Deuterium Kinetic Isotope Effect: A Deeper Dive

The most profound chemical consequence of deuterium substitution is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium.[10][11] Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed more slowly when a C-D bond must be broken. This phenomenon is a cornerstone of mechanistic studies and has significant implications for drug metabolism.

In the context of stearic acid, metabolic processes such as desaturation and hydroxylation, which involve the enzymatic abstraction of a hydrogen atom, are expected to exhibit a significant KIE. For instance, the conversion of stearic acid to oleic acid, catalyzed by stearoyl-CoA desaturase, involves the removal of hydrogens at the C9 and C10 positions. Deuteration at these sites would be expected to slow down this metabolic conversion.[12] This principle is leveraged in drug development to enhance the metabolic stability of pharmaceuticals by selectively deuterating positions susceptible to oxidative metabolism.[13][14]

Experimental Characterization: Unveiling the Isotopic Signature

A suite of analytical techniques is employed to confirm the identity, purity, and isotopic distribution of deuterated stearic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of deuterated compounds.

-

¹H NMR (Proton NMR): In a fully deuterated stearic acid-d35 sample, the characteristic signals of the long methylene chain (around 1.25 ppm) and the terminal methyl group (around 0.88 ppm) will be absent or significantly diminished.[15] The only observable proton signal would be from the carboxylic acid proton, which is typically broad and may exchange with residual water in the solvent. The disappearance of proton signals is a direct confirmation of successful deuteration.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of deuterated stearic acid will be similar to its non-deuterated counterpart, with characteristic signals for the carboxyl carbon (~180 ppm), the alpha and beta carbons, the methylene chain, and the terminal methyl carbon.[5][16] However, the signals for deuterated carbons will appear as multiplets due to C-D coupling and may experience a slight upfield shift (isotope shift).

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of stearic acid-d35 will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing unequivocal evidence of deuteration.[17][18] The quadrupolar nature of the deuterium nucleus makes ²H NMR a powerful tool for studying the dynamics and ordering of deuterated lipids in membranes.[19]

-

Sample Preparation: Dissolve 5-10 mg of deuterated stearic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially if looking for residual proton signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

²H NMR Acquisition:

-

If available, acquire a ²H NMR spectrum.

-

The spectral parameters will need to be optimized for the deuterium nucleus.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to quantify any residual protons.

-

Compare the chemical shifts in the ¹³C NMR spectrum to those of non-deuterated stearic acid to identify any isotope shifts.

-

Analyze the ²H NMR spectrum to confirm the presence of deuterium at the expected positions.

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of C-D bonds. The stretching vibration of a C-D bond appears at a lower frequency (around 2100-2250 cm⁻¹) compared to a C-H bond (around 2850-3000 cm⁻¹) due to the heavier mass of deuterium.[20][21] The presence of strong absorption bands in the C-D stretching region and the corresponding decrease in the intensity of the C-H stretching bands provide clear evidence of deuteration. The characteristic C=O stretching vibration of the carboxylic acid group remains in the typical region of 1700-1725 cm⁻¹.[22]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic purity of deuterated stearic acid.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule (e.g., m/z ~319.7 for [M-H]⁻ of stearic acid-d35). This provides a direct confirmation of the incorporation of 35 deuterium atoms.

-

Isotopic Distribution: High-resolution mass spectrometry can be used to determine the isotopic distribution, revealing the percentage of the fully deuterated species versus partially deuterated or non-deuterated molecules.

-

Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide structural information. While the overall fragmentation pathways are similar to non-deuterated stearic acid, the fragments containing deuterium will have correspondingly higher masses.[23][24] This can be used to confirm the location of deuterium labels in specifically labeled analogues.

-

Sample Preparation: Prepare a dilute solution of deuterated stearic acid in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., methanol or isopropanol).

-

Chromatographic Separation:

-

Use a reverse-phase C18 column suitable for lipid analysis.

-

Employ a gradient elution with a mobile phase system such as water/acetonitrile or water/methanol with a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode to detect the [M-H]⁻ ion.

-

Acquire full scan mass spectra to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected m/z of the deuterated stearic acid.

-

Analyze the mass spectrum to confirm the molecular weight and assess isotopic purity.

-

Interpret the MS/MS spectrum to confirm the structure.

-

Applications in Research and Drug Development

The unique properties of deuterated stearic acid make it an invaluable tool in various scientific disciplines.

-

Metabolic Research and Lipidomics: Deuterated stearic acid is widely used as a tracer to study fatty acid metabolism in vivo.[25] By introducing the labeled compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion using mass spectrometry. This allows for the elucidation of metabolic pathways and the quantification of fatty acid flux.[25]

-

Internal Standard for Quantitative Analysis: In mass spectrometry-based lipidomics, deuterated stearic acid serves as an excellent internal standard for the accurate quantification of endogenous stearic acid.[9] Since it co-elutes with the analyte but is distinguishable by its mass, it can correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results.[26]

-

Drug Development and Pharmacokinetics: The deuterium kinetic isotope effect can be strategically employed to modify the pharmacokinetic properties of drugs. By replacing hydrogen with deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed, potentially leading to improved bioavailability, a longer half-life, and a reduced dosing frequency.[13] Deuterated lipids, including stearic acid, are also being explored as components of drug delivery systems, such as lipid nanoparticles, to enhance the stability and delivery of therapeutic agents.[27][28]

Conclusion

Deuterated stearic acid is more than just a heavy version of a common fatty acid. Its unique physical and chemical properties, particularly the kinetic isotope effect, provide researchers and drug development professionals with a powerful tool to probe biological systems and enhance the performance of pharmaceuticals. A thorough understanding of its characteristics and the analytical techniques used for its characterization is essential for its effective application in the laboratory and beyond.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5281, Stearic acid. Retrieved January 19, 2026 from [Link].

-

Wikipedia. Stearic acid. Retrieved January 19, 2026 from [Link].

-

ChemBK. STEARIC ACID (D35). Retrieved January 19, 2026 from [Link].

- Tallman, K. A., et al. (2018). Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo. Journal of the American Chemical Society, 140(5), 1934-1941.

- Tallman, K. A., et al. (2018).

-

ANSTO. (2021). The power of deuteration brings insight for mRNA-based drug delivery and vaccines. Retrieved January 19, 2026 from [Link].

- Jambrec, D., et al. (2020). Calculation of Apparent pKa Values of Saturated Fatty Acids With Different Lengths in DOPC. FULIR.

- Morrow, M. R., & Davis, J. H. (2018). CHAPTER 10: Deuterium NMR of Mixed Lipid Membranes. Royal Society of Chemistry.

- Shchepinov, M. S. (2020). Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration. Drug Discovery Today, 25(8), 1469-1476.

-

The Ohio State University. (2017). Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface. Retrieved January 19, 2026 from [Link].

- Jambrec, D., et al. (2020). Calculation of apparent pKa values of saturated fatty acids with different lengths in DOPC phospholipid bilayers. RSC Publishing.

-

ANSTO. (2021). The power of deuteration brings insight for vaccine and drug delivery. YouTube. Retrieved January 19, 2026 from [Link].

- Seelig, J. (1977).

-

AOCS. Saturated Fatty Acids and Methyl Esters. Retrieved January 19, 2026 from [Link].

- Le-Grand, S., et al. (2010). Detection and quantification of asymmetric lipid vesicle fusion using deuterium NMR. PubMed, 20681585.

- Gacasan, J. C., & Newcomb, M. (2013). Isotope Sensitive Branching and Kinetic Isotope Effects in the Reaction of Deuterated Arachidonic Acids with Human 12- and 15-Lipoxygenases. NIH Public Access, 23(11), 2633-2640.

-

ResearchGate. (2021). 2 H NMR spectra of cholesterol labeled with deuterium (Marsan et al. 1999). Retrieved January 19, 2026 from [Link].

-

Wikipedia. Reinforced lipids. Retrieved January 19, 2026 from [Link].

-

ResearchGate. (2019). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. Retrieved January 19, 2026 from [Link].

-

Biological Magnetic Resonance Bank. bmse000485 Stearic Acid at BMRB. Retrieved January 19, 2026 from [Link].

-

ResearchGate. (2021). Comparison of 2 H NMR spectra at 46.1 MHz and derived order parameter... Retrieved January 19, 2026 from [Link].

-

ResearchGate. (2019). Figure 4. (a) 2D-IR spectrum of the C−D stretching vibration of the... Retrieved January 19, 2026 from [Link].

- Gertsman, I., & Gangoiti, J. A. (2015).

-

Quora. What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? Retrieved January 19, 2026 from [Link].

-

European Spallation Source. (2019). Synthesis of novel deuterated lipids and surfactants. Retrieved January 19, 2026 from [Link].

-

Metabolic Solutions, Inc. Fatty Acid Metabolism Measured with Stable Isotope Tracers. Retrieved January 19, 2026 from [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000827). Retrieved January 19, 2026 from [Link].

-

Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy. Retrieved January 19, 2026 from [Link].

- Google Patents. US9957465B2 - Preparation of stearic acid.

-

Chemistry LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. Retrieved January 19, 2026 from [Link].

- Krueger, P. J., & Jan, J. (1970). Infrared spectra and the molecular conformations of some aliphatic amines. Canadian Journal of Chemistry, 48(20), 3236-3248.

- Han, X., & Gross, R. W. (1995). Identification of fatty acids by electrospray mass spectrometry and tandem mass... PubMed, 7648584.

- Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. PMC, 113322.

-

Hashmi, S. (2021). MS Lecture 02 | High Resolution Mass Spectrometry, Isotopic Peaks, Fragmentation Pattern. YouTube. Retrieved January 19, 2026 from [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026 from [Link].

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isotope.com [isotope.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stearic acid - Wikipedia [en.wikipedia.org]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. Calculation of apparent pKa values of saturated fatty acids with different lengths in DOPC phospholipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Stearic Acid-d35 | CAS 17660-51-4 | Cayman Chemical | Biomol.com [biomol.com]

- 10. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. isotope.com [isotope.com]

- 13. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 15. aocs.org [aocs.org]

- 16. Stearic acid(57-11-4) 13C NMR spectrum [chemicalbook.com]

- 17. books.rsc.org [books.rsc.org]

- 18. Detection and quantification of asymmetric lipid vesicle fusion using deuterium NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. quora.com [quora.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. metsol.com [metsol.com]

- 26. medchemexpress.com [medchemexpress.com]

- 27. ansto.gov.au [ansto.gov.au]

- 28. youtube.com [youtube.com]

Introduction: The Significance of Isotopic Labeling

An In-Depth Technical Guide to Stearic Acid-d7 for Researchers and Drug Development Professionals

Stearic acid (Octadecanoic acid) is an 18-carbon saturated fatty acid ubiquitous in nature, found in high concentrations in both animal and vegetable fats.[1] In the pharmaceutical industry, it serves numerous roles, from a lubricant and binder in tablet manufacturing to an emulsifier in topical formulations.[2] Given its prevalence and physiological importance, the accurate quantification of stearic acid in biological matrices and pharmaceutical formulations is paramount.

Stearic Acid-d7 is a stable isotope-labeled (SIL) analog of stearic acid. In this molecule, seven hydrogen atoms on the terminal methyl and adjacent methylene groups have been replaced with deuterium (²H). This subtle change in mass does not significantly alter the chemical or physical properties of the molecule but allows it to be distinguished from its natural, unlabeled counterpart by mass spectrometry. This key feature makes Stearic Acid-d7 an invaluable tool for modern analytical and metabolic research.[3][4]

Physicochemical Properties and Identification

The fundamental properties of Stearic Acid-d7 are crucial for its application. While experimental data for properties like melting and boiling points are not widely published for the deuterated form, they are expected to be nearly identical to unlabeled stearic acid.

| Property | Value | Source |

| Synonym | Octadecanoic-16,16,17,17,18,18,18-d7 acid | [5] |

| CAS Number | 951209-59-9 | [5] |

| Molecular Formula | C₁₈H₂₉D₇O₂ | [3] |

| Molecular Weight | ~291.52 g/mol | [3][5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in Ethanol and DMSO | [6] |

| Melting Point | ~69.3 °C (for unlabeled stearic acid) | [1] |

| Boiling Point | ~361 °C (for unlabeled stearic acid, decomposes) | [1] |

Core Application: The Gold Standard Internal Standard

The most prevalent use of Stearic Acid-d7 is as an internal standard (IS) for quantitative analysis using Isotope Dilution Mass Spectrometry (IDMS).[4] This technique is considered the gold standard for quantification due to its high precision and accuracy.[7][8]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS is to add a known quantity of the isotopically labeled standard (Stearic Acid-d7) to a sample at the very beginning of the analytical workflow.[8] Because the SIL-IS is chemically identical to the endogenous analyte (unlabeled stearic acid), it experiences the same sample loss during extraction, purification, and derivatization, and exhibits the same response (e.g., ionization efficiency) in the mass spectrometer's source.[9][10]

The mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, one can calculate the precise concentration of the analyte in the original sample, effectively canceling out variations in sample preparation and instrument response.[11]

Causality: Why Stearic Acid-d7 is an Ideal Internal Standard

-

Co-elution: It has virtually identical chromatographic behavior to stearic acid, ensuring they are analyzed under the same conditions.[12]

-

Mass Difference: The +7 Dalton mass shift is sufficient to prevent isotopic overlap between the analyte and the standard, ensuring clear signal differentiation.[12]

-

Chemical Equivalence: It corrects for inefficiencies at every step, from extraction to ionization.[7]

-

Stability of Label: The deuterium atoms are placed on stable, non-exchangeable carbon positions, preventing D-H exchange with the solvent.[13]

Experimental Protocol: Quantification of Total Stearic Acid in Human Plasma by GC-MS

This protocol describes a validated method for quantifying total stearic acid (free and esterified) in human plasma using Stearic Acid-d7 as an internal standard. The workflow involves hydrolysis to release esterified fatty acids, extraction, derivatization to enhance volatility for gas chromatography, and analysis by GC-MS.[14][15]

Materials and Reagents

-

Internal Standard Stock: Stearic Acid-d7 in ethanol (e.g., 100 µg/mL).

-

Calibration Standards: High-purity unlabeled stearic acid.

-

Solvents: HPLC-grade methanol, iso-octane, acetonitrile.

-

Reagents: 0.5 M Methanolic KOH, 1 N Hydrochloric acid (HCl), 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile, 1% diisopropylethylamine (DIPEA) in acetonitrile.

-

Hardware: Glass tubes with Teflon-lined screw caps, gas chromatograph coupled to a mass spectrometer (GC-MS).

Step-by-Step Methodology

-

Sample Preparation: Aliquot 50 µL of human plasma into a glass tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the Stearic Acid-d7 internal standard stock solution to the plasma. This step is critical and must be done accurately for all samples, calibrators, and quality controls.

-

Hydrolysis (Saponification): Add 1 mL of 0.5 M methanolic KOH. Cap the tube tightly and heat at 60°C for 30 minutes. This process cleaves the ester bonds, releasing stearic acid from triglycerides and other lipids.[15]

-

Acidification: Cool the sample to room temperature and add 0.5 mL of 1 N HCl to neutralize the base and protonate the fatty acids.

-

Liquid-Liquid Extraction: Add 2 mL of iso-octane, vortex vigorously for 1 minute, and centrifuge (e.g., 3000 x g for 5 minutes) to separate the phases. The protonated fatty acids will partition into the upper organic (iso-octane) layer.[14][15]

-

Collection: Carefully transfer the upper organic layer to a new clean glass tube. Repeat the extraction once more with an additional 1 mL of iso-octane and combine the organic layers.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in 25 µL of 1% PFBBr and 25 µL of 1% DIPEA. Incubate at room temperature for 20 minutes. This step converts the carboxylic acid to a pentafluorobenzyl (PFB) ester, which is more volatile and has excellent detection properties in negative chemical ionization mode.[7][14][16]

-

Final Preparation: Dry the sample again under nitrogen and reconstitute in a known volume (e.g., 50 µL) of iso-octane for injection.

-

GC-MS Analysis: Inject 1 µL onto the GC-MS system. Use selected ion monitoring (SIM) to detect the characteristic ions for the PFB esters of stearic acid and Stearic Acid-d7.

Data Analysis

A calibration curve is generated by plotting the ratio of the peak area of unlabeled stearic acid to the peak area of Stearic Acid-d7 against the concentration of the unlabeled standard. The concentration of stearic acid in the plasma samples is then determined from this curve using the measured peak area ratios.[11]

Experimental Workflow Diagram

Caption: Metabolic Fate of Stearic Acid via Desaturation and Elongation.

Synthesis and Quality Considerations

While unlabeled stearic acid is produced by the hydrolysis and hydrogenation of fats and oils, [17][18]deuterated standards require specialized synthetic routes. Common methods include total chemical synthesis using deuterated building blocks or selective catalytic deuteration. [13]For researchers, the two most critical quality attributes are:

-

Chemical Purity: The compound must be free of other fatty acids or contaminants that could interfere with the analysis.

-

Isotopic Purity (Enrichment): A high percentage of the molecules must contain the deuterium label (e.g., >98%) to ensure a clean signal for the internal standard and minimal contribution to the unlabeled analyte's signal. [9]

Conclusion

Stearic Acid-d7 is more than just a labeled molecule; it is a precision tool that enables researchers and drug development professionals to achieve the highest standards of analytical accuracy and to gain profound insights into metabolic pathways. Its role as an internal standard in isotope dilution mass spectrometry ensures the reliability and robustness of quantitative data, a necessity for regulatory submissions and foundational research. Furthermore, its application as a metabolic tracer provides a dynamic view of lipid metabolism, empowering the development of novel therapeutics for metabolic diseases. Understanding the principles and protocols outlined in this guide is essential for leveraging the full potential of this critical research compound.

References

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118796525, Stearic acid D7. Retrieved from [Link]

-

Jian, W., et al. (2012). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in Molecular Biology, 802, 3-15. Retrieved from [Link]

-

ChemSrc. (n.d.). Stearic acid-d7 | CAS#:951209-59-9. Retrieved from [Link]

-

ResearchGate. (n.d.). A dual tracing study with d7-stearic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Stearic acid. Retrieved from [Link]

-

LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Stearic acid. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

SUDAN CHEMICAL. (n.d.). STEARIC ACID FOR SYNTHESIS. Retrieved from [Link]

-

American Laboratory. (2015). Analysis of Opioids Using Isotope Dilution With GC/MS/MS. Retrieved from [Link]

-

Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Retrieved from [Link]

-

Neumann, I., et al. (2020). Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. Analytical and Bioanalytical Chemistry, 412(23), 5847-5856. Retrieved from [Link]

-

LIPID MAPS. (2007). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US9957465B2 - Preparation of stearic acid.

-

Majeed, H. (2024). STEARIC ACID | CHEMISTRY | APPLICATIONS | SYNTHESIS. Retrieved from [Link]

-

Tumanov, S., et al. (2016). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Molecular Biology, 1417, 197-210. Retrieved from [Link]

-

Sidossis, L. S., & Mittendorfer, B. (2007). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 48(5), 985–996. Retrieved from [Link]

-

ResearchGate. (n.d.). Ionization (A) and fragmentation (B) of stearic acid (C18:0). Retrieved from [Link]

-

Jung, S. M., et al. (2021). In vivo isotope tracing reveals the versatility of glucose as a brown adipose tissue substrate. Cell reports, 36(4), 109459. Retrieved from [Link]

-

Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of lipid research, 46(2), 194-211. Retrieved from [Link]

-

Liu, X., et al. (2022). Spatially resolved isotope tracing reveals tissue metabolic activity. Nature methods, 19(2), 227–234. Retrieved from [Link]

Sources

- 1. Stearic acid - Wikipedia [en.wikipedia.org]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. Stearic acid-d7 | CAS#:951209-59-9 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C18H36O2 | CID 118796525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. lipidmaps.org [lipidmaps.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. lipidmaps.org [lipidmaps.org]

- 17. US9957465B2 - Preparation of stearic acid - Google Patents [patents.google.com]

- 18. youtube.com [youtube.com]

A Technical Guide to the Synthesis and Isotopic Purity of Stearic Acid-D7

Abstract

Isotopically labeled compounds are indispensable tools in modern research, particularly in drug metabolism and pharmacokinetic (DMPK) studies.[1][2] Stearic acid-D7 (Octadecanoic-16,16,17,17,18,18,18-d7 acid) serves as a critical internal standard for the quantification of its non-labeled analogue, a ubiquitous saturated fatty acid involved in numerous biological and pharmaceutical processes.[3][4] This guide provides a comprehensive overview of a robust synthesis strategy for Stearic Acid-D7 and details the rigorous analytical methodologies required to validate its isotopic purity and chemical integrity. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals who require high-fidelity labeled compounds for exacting analytical applications.

Introduction: The Rationale for Deuteration

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard.[1] The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into a drug molecule or analyte offers a distinct mass shift with minimal alteration to the compound's physicochemical properties.[5] This allows the deuterated standard to co-elute with the target analyte during chromatographic separation, yet be clearly distinguished by the mass spectrometer.[1][6] This co-elution is vital for correcting analytical variability, such as matrix effects and ion suppression, thereby ensuring highly accurate and reproducible quantification.[1]

Stearic acid itself is not only a key metabolic component but also a widely used excipient in pharmaceutical formulations, acting as a lubricant, emulsifier, and stabilizer.[7][8][9] Therefore, tracking its fate and concentration in complex matrices is crucial. Stearic acid-D7, with seven deuterium atoms on its terminal methyl and adjacent methylene groups, provides a significant mass increase (M+7), ensuring its mass signal is well-separated from the natural isotope envelope of unlabeled stearic acid, making it an ideal internal standard.[3]

Synthesis of Stearic Acid-D7: A Palladium-Catalyzed Approach

The synthesis of selectively deuterated long-chain fatty acids requires a strategy that is both efficient and specific, minimizing isotopic scrambling. While various methods exist, including platinum-catalyzed hydrogen-isotope exchange (HIE), a palladium-catalyzed approach offers excellent control.[10] The following methodology outlines a common pathway starting from a precursor that can undergo controlled deuteration.

Synthesis Workflow

The synthesis can be visualized as a multi-step process involving the introduction of a functional group amenable to deuteration, followed by the core deuteration reaction and final purification.

Caption: A conceptual workflow for the synthesis of Stearic Acid-D7.

Experimental Protocol: Catalytic Deuteration

A more direct and common industrial approach involves the catalytic deuteration of an unsaturated precursor, such as oleic or linoleic acid, using deuterium gas. This method is highly efficient for producing saturated deuterated fatty acids.

Objective: To saturate the double bonds of oleic acid with deuterium and exchange allylic protons.

Materials:

-

Oleic Acid (cis-9-Octadecenoic acid)

-

Deuterium gas (D₂) of high purity (≥99.8%)

-

Palladium on Carbon (Pd/C, 10 wt. %)

-

Ethyl Acetate (anhydrous)

-

Methanol (for purification)

Procedure:

-

Reactor Setup: A high-pressure hydrogenation reactor (e.g., a Parr shaker) is charged with Oleic Acid (1.0 eq) and 10% Pd/C catalyst (0.05 eq by weight) under an inert atmosphere (Argon or Nitrogen).

-

Solvent Addition: Anhydrous ethyl acetate is added to dissolve the fatty acid. The solvent must be anhydrous to prevent H/D back-exchange with water.

-

Deuteration Reaction: The reactor is sealed, purged several times with D₂ gas to remove residual air, and then pressurized with D₂ to the target pressure (e.g., 50-100 psi). The mixture is then heated (e.g., to 50-70 °C) and agitated vigorously.

-

Reaction Monitoring: The reaction progress is monitored by observing the uptake of D₂ gas. The reaction is typically complete within 12-24 hours.

-

Workup: After cooling, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is collected.

-

Purification: The solvent is removed under reduced pressure. The resulting crude Stearic Acid-D7 is then purified by recrystallization from a solvent like methanol at low temperature to yield a white, waxy solid.

Causality and Trustworthiness:

-

Catalyst Choice: Palladium on carbon is a highly effective and robust catalyst for hydrogenation. It facilitates the addition of deuterium across the double bonds and can also promote H/D exchange at positions allylic to the original double bonds, which can increase the level of deuteration.[10]

-

Solvent and Purity: The use of anhydrous solvent and high-purity D₂ gas is critical. Any protic impurities (H₂O) can compete with D₂ at the catalyst surface, leading to the incorporation of hydrogen instead of deuterium and resulting in lower isotopic enrichment. This protocol is self-validating by ensuring the purity of the inputs to guarantee the purity of the output.

Isotopic Purity Analysis: A Dual-Methodology Approach

Verifying the isotopic purity and distribution is the most critical step in qualifying a deuterated standard. A single analytical technique is often insufficient. Therefore, a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for comprehensive characterization.[11]

Analytical Workflow

The qualified material from synthesis undergoes parallel analysis by LC-MS and NMR to confirm its identity, chemical purity, and isotopic enrichment.

Caption: Workflow for the analytical characterization of Stearic Acid-D7.

Method 1: Isotopic Distribution by LC-MS

High-resolution mass spectrometry, particularly Time-of-Flight (TOF) MS, provides the necessary resolving power to separate the mass peaks of different isotopologues.[12]

Protocol:

-

Sample Preparation: A stock solution of Stearic Acid-D7 is prepared in a suitable solvent (e.g., acetonitrile/isopropanol mixture) at a concentration of ~1 mg/mL, followed by serial dilutions to a working concentration of ~1 µg/mL.

-

Instrumentation: A UHPLC system coupled to a TOF mass spectrometer is used.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

MS Mode: Electrospray Ionization (ESI) in negative ion mode. The [M-H]⁻ ion is monitored.

-

Acquisition: Full scan mode over a mass range of m/z 200-400 with a resolution >20,000.

-

-

Data Analysis:

-

The mass spectrum corresponding to the Stearic Acid-D7 chromatographic peak is extracted.

-

Extracted Ion Chromatograms (EICs) are generated for each isotopologue (d0 to d7).[12]

-

The peak areas for each EIC are integrated. The isotopic purity is calculated as the percentage of the area of the desired isotopologue (d7) relative to the sum of the areas of all detected isotopologues (d0 through d7).[13]

-

Data Presentation:

| Isotopologue | Theoretical m/z [M-H]⁻ | Observed m/z | Peak Area (Arbitrary Units) | Relative Abundance (%) |

| d0 (Unlabeled) | 283.2643 | 283.2641 | 1,500 | 0.15 |

| d1 | 284.2706 | 284.2704 | 2,000 | 0.20 |

| d2 | 285.2769 | 285.2766 | 3,500 | 0.35 |

| d3 | 286.2831 | 286.2829 | 5,000 | 0.50 |

| d4 | 287.2894 | 287.2891 | 8,000 | 0.80 |

| d5 | 288.2957 | 288.2955 | 15,000 | 1.50 |

| d6 | 289.3020 | 289.3018 | 45,000 | 4.50 |

| d7 | 290.3082 | 290.3080 | 920,000 | 92.00 |

| Total | 1,000,000 | 100.00 | ||

| Note: Data is illustrative. The calculation must also account for the natural abundance of ¹³C. |

Method 2: Site of Labeling and Enrichment by NMR

While MS provides the overall isotopic distribution, it does not confirm the location of the deuterium labels. NMR spectroscopy is the definitive technique for this purpose.[14] 2H (Deuterium) NMR directly observes the deuterium nuclei, while ¹H NMR can be used to quantify the remaining protons at the labeled sites.

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount (~10-20 mg) of Stearic Acid-D7 in a deuterated solvent without exchangeable protons, such as Chloroform-d (CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

-

¹H NMR Analysis:

-

A standard ¹H spectrum is acquired.

-

The signals corresponding to the C16, C17, and C18 protons are identified. The significant reduction in the integration of these signals compared to an internal standard or other signals in the molecule (e.g., the C2 methylene protons) confirms successful deuteration.

-

-

²H NMR Analysis:

-

A proton-decoupled ²H spectrum is acquired.

-

This spectrum will show signals only for the deuterium atoms. The chemical shifts of these signals confirm the positions of the labels (C16, C17, C18).[15]

-

The relative integrals of the signals can provide information about the distribution of deuterium across the different sites.

-

Expertise & Causality: The dual-methodology provides a self-validating system. MS confirms the mass and overall enrichment, while NMR confirms the structural integrity and location of the labels.[11] For instance, if MS shows high D7 enrichment but ¹H NMR shows significant residual protons at the target sites, it could indicate an issue with the synthesis or an impurity. This cross-validation is essential for releasing a trustworthy analytical standard.

Conclusion

The synthesis and validation of Stearic Acid-D7 is a meticulous process that demands precision in both chemical execution and analytical characterization. A well-controlled synthesis, such as catalytic deuteration, is necessary to achieve high levels of isotopic incorporation. The subsequent qualification is paramount and must employ orthogonal analytical techniques—namely high-resolution mass spectrometry and NMR spectroscopy—to provide a complete and trustworthy profile of the material. By following these rigorous, self-validating protocols, researchers and drug development professionals can ensure the integrity of their analytical standards, which is the foundation for generating accurate, reproducible, and defensible data in their studies.

References

-

Jackman, H., Marsden, S. P., Shapland, P., & Barrett, S. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters, 9(25), 5179–5182. [Link][14][15]

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link][1]

-

Yamazaki, R., et al. (2019). Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. Angewandte Chemie International Edition, 58(35), 12193-12197. [Link][10]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link][11]

-

Request PDF. (n.d.). Preparation of deuterium-labeled monounsaturated and saturated fatty acids for use as stable isotope metabolic tracers. [Link][3]

-

Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. [Link][16]

-

The Role of Stearic Acid in Modern Medicine. (2023). [Link][7]

-

Stearic Acid in the Pharmaceutical Industry – Benefits and Applications. (2023). [Link][8]

-

Chemsrc. (n.d.). Stearic acid-d7 | CAS#:951209-59-9. [Link][4]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link][12]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Stearic acid-d7 | CAS#:951209-59-9 | Chemsrc [chemsrc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pishrochem.com [pishrochem.com]

- 8. pishrochem.com [pishrochem.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. almacgroup.com [almacgroup.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Research Applications of Stearic Acid-d7

<

Introduction: The Quintessential Role of Deuterated Stearic Acid in Modern Research

Stearic acid (C18:0), a ubiquitous saturated fatty acid, is a fundamental component of cellular lipids and a key player in energy metabolism and signaling pathways.[1][2] To accurately probe its complex dynamics within biological systems, researchers require sophisticated tools that can distinguish exogenous or newly synthesized molecules from the vast endogenous pool. Stearic acid-d7, a stable isotope-labeled (SIL) analog of stearic acid, has emerged as an indispensable tool for such investigations.[3] This deuterated variant, in which seven hydrogen atoms on the terminal methyl and adjacent methylene groups are replaced with deuterium, possesses nearly identical physicochemical properties to its natural counterpart.[4] This critical feature ensures it behaves similarly during extraction, chromatography, and ionization, yet its increased mass allows for unambiguous detection and quantification by mass spectrometry (MS).[1][5]

This guide provides an in-depth exploration of the two primary applications of Stearic acid-d7: as a robust internal standard for precise quantification and as a metabolic tracer to elucidate the intricate pathways of fatty acid metabolism. We will delve into the theoretical underpinnings, provide detailed, field-proven protocols, and showcase the power of this tool through case studies, empowering researchers to integrate Stearic acid-d7 into their workflows with confidence and precision.

Core Application 1: The Gold Standard for Quantitative Analysis via Stable Isotope Dilution

The accurate measurement of stearic acid in complex biological matrices like plasma, tissues, or cells is notoriously challenging due to sample loss during preparation and matrix-induced variations in instrument response.[6][7] Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry is the gold standard methodology to overcome these obstacles, and Stearic acid-d7 is the ideal internal standard for this purpose.[1][5][8]

The Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a specialized form of internal standardization where the internal standard is an isotopically labeled version of the analyte.[5][8][9] A known quantity of Stearic acid-d7 is "spiked" into a sample at the very beginning of the workflow.[5][9] Because the deuterated standard is chemically identical to the endogenous stearic acid, it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement.[1][5][9] The mass spectrometer, however, can easily distinguish between the analyte (unlabeled stearic acid) and the internal standard (Stearic acid-d7) based on their mass difference. By measuring the ratio of the MS signal from the endogenous analyte to the known amount of the spiked SIL standard, one can calculate the absolute concentration of the analyte with exceptional accuracy and precision, effectively canceling out experimental variability.[7][8]

Experimental Workflow: Quantitative Analysis of Stearic Acid in Human Plasma

This protocol outlines a robust method for quantifying stearic acid in human plasma using Stearic acid-d7 as an internal standard, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Preparation of Standards and Reagents:

-

Stearic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve USP-grade stearic acid in methanol.

-

Stearic Acid-d7 Internal Standard (IS) Stock Solution (100 µg/mL): Dissolve Stearic acid-d7 in methanol.

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the stearic acid stock solution in methanol. Spike each calibrator with the IS solution to a final concentration of 25 ng/mL.[6]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

Extraction Solvent: Acetonitrile with 1% formic acid.[6]

2. Sample Preparation (Protein Precipitation & Lipid Extraction):

-

Thaw human plasma samples (collected in EDTA or heparin tubes) on ice.[6]

-

To 100 µL of plasma, calibrator, or QC sample in a microcentrifuge tube, add 5 µL of the IS solution (final concentration 25 ng/mL).[6] Vortex briefly.

-

Add 295 µL of ice-cold extraction solvent (acetonitrile with 1% formic acid).[6]

-

Vortex vigorously for 1 minute to precipitate proteins and extract lipids.[6]

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[6]

3. LC-MS/MS Analysis:

-

LC System: A UPLC/HPLC system.

-

Column: A C8 or C18 reversed-phase column (e.g., ACQUITY UPLC BEH C8).[10]

-

Mobile Phase A: Water with 0.1% formic acid.[10]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

-

Gradient: A suitable gradient to separate stearic acid from other fatty acids and matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.[11]

-

Ionization Source: Electrospray Ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Stearic Acid Transition: Monitor the transition from the parent ion to a specific fragment ion.

-

Stearic Acid-d7 Transition: Monitor the corresponding transition for the deuterated standard.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the stearic acid and Stearic acid-d7 MRM transitions.

-

Calculate the ratio of the analyte peak area to the IS peak area for all samples and calibrators.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of stearic acid in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Caption: Workflow for quantitative analysis using SIDA.

Core Application 2: A Dynamic Tracer for Mapping Metabolic Fates

Beyond static quantification, Stearic acid-d7 serves as a powerful metabolic tracer to follow the dynamic journey of stearic acid through complex biochemical networks.[11][12] By introducing the labeled fatty acid into cell cultures or animal models, researchers can track its conversion into other molecules, revealing the activity of key metabolic enzymes and pathways.[12][13]

The Principle of Metabolic Tracing

When Stearic acid-d7 is supplied to a biological system, it is taken up by cells and enters the same metabolic pools as endogenous stearic acid. It can then be modified by enzymes such as desaturases and elongases, or incorporated into complex lipids like triglycerides and phospholipids.[14] By using mass spectrometry to detect the deuterium label in various downstream metabolites, it is possible to trace the metabolic fate of the original stearic acid molecule. This provides invaluable insights into pathway flux, enzyme activity, and the regulation of lipid metabolism under different physiological or pathological conditions.[14][15][16]

A prominent example is tracking the activity of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme that converts stearic acid into oleic acid.[12][13] By administering Stearic acid-d7 and measuring the subsequent appearance of d7-oleic acid, researchers can directly assess SCD1 activity in vivo.[12][13]

Caption: Metabolic fate of Stearic acid-d7 tracer.

Data Summary: Representative Research Applications

The versatility of Stearic acid-d7 is demonstrated by its use in a wide range of studies. The table below summarizes key findings from representative research, highlighting its dual utility.

| Research Area | Organism/System | Application | Key Quantitative Finding | Reference |

| Pharmacodynamics | Sprague-Dawley Rats | Metabolic Tracer | An SCD1 inhibitor completely blocked the conversion of d7-stearic acid to d7-oleic acid in plasma for at least 6 hours post-dose. | [13] |

| Metabolic Disease | Human Plasma | Internal Standard | A UPLC-MS/MS method was validated for stearic acid with a lower limit of quantification of 0.1-400 ng/mL and precision values between 0.55-13.90%. | [10][17] |

| Lipid Metabolism | Mice | Metabolic Tracer | Dual tracing with d7-stearic acid and 14C-stearic acid showed a strong correlation between plasma and liver SCD desaturation indices. | [12] |

| Method Development | Human Plasma | Internal Standard | A HILIC-based LC-MS/MS method demonstrated linear quantification of fatty acids over four orders of magnitude using SIL standards. | [18] |

Conclusion and Future Outlook

Stearic acid-d7 is a cornerstone tool for modern lipid research, providing unparalleled accuracy in quantification and dynamic insights into metabolic pathways. Its application in SIDA ensures the reliability of analytical measurements, a critical requirement for clinical biomarker validation and diagnostics.[7] As a metabolic tracer, it enables scientists to unravel the complexities of fatty acid flux in health and disease, from studying the efficacy of therapeutic inhibitors to imaging metabolic activity in tissues.[12][14][19] The continued development of high-resolution mass spectrometry and advanced analytical techniques will further expand the applications of Stearic acid-d7, solidifying its role as an essential component in the toolkit of researchers dedicated to understanding the profound impact of lipid metabolism on biological systems.

References

-

Landry, M. et al. (2011). A plasma-based approach to measure target engagement for liver-targeting stearoyl-CoA desaturase 1 inhibitors. Journal of Lipid Research, 52(10), 1877-1885. Available at: [Link]

-

Ecker, J. et al. (2012). Strategies for the generation and application of stable isotope-labeled lipid standards. Journal of Lipid Research, 53(12), 2915-2927. Available at: [Link]

-

Jansky, S. & Hofmann, T. (2010). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 63. Available at: [Link]

-

Li, Y. et al. (2024). A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma. Heliyon, 10(6), e28467. Available at: [Link]

-

Li, Y. et al. (2024). A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma. PubMed. Available at: [Link]

-

SCIEX. (n.d.). LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Free Fatty Acid Screen. SCIEX. Available at: [Link]

-

ResearchGate. (n.d.). d7-Stearic acid (5 mg/kg) concentration in SD rat plasma... ResearchGate. Available at: [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available at: [Link]

-

Technical University of Munich. (n.d.). Stable Isotope Dilution Assay. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). Available at: [Link]

-

Wikipedia. (n.d.). Isotope dilution. Wikipedia. Available at: [Link]

-

Fudge, A. (n.d.). ISOTOPE DILUTION ANALYSIS. International Atomic Energy Agency. Available at: [Link]

-

Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Shimadzu Corporation. Available at: [Link]

-

Blair, I. A. (2009). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 1(1), 135-149. Available at: [Link]

-

Eurofins. (2024). The Essential Guide to Fatty Acid Analysis. Eurofins USA. Available at: [Link]

-

Global Substance Registration System (GSRS). (n.d.). STEARIC ACID D7. GSRS. Available at: [Link]

-

Min, W. et al. (2019). Spectral tracing of deuterium for imaging glucose metabolism. Nature Biomedical Engineering, 3, 899-911. Available at: [Link]

-

GlpBio. (n.d.). Stearic acid-d7. GlpBio. Available at: [Link]

-

Pereira, H. M. G. et al. (2022). Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. Molecules, 27(19), 6296. Available at: [Link]

-

Ehret, V. et al. (2025). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. NMR in Biomedicine, 38(1), e5309. Available at: [Link]

-

U.S. Pharmacopeia. (2023). Stearic Acid. USP. Available at: [Link]

-

Ehret, V. et al. (2025). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. PubMed. Available at: [Link]

-

Columbia University. (2019). A New Spectral Imaging Technique for Tracing Glucose Metabolic Dynamics. Columbia University. Available at: [Link]

-

Musim Mas. (2025). The Essential Guide to Stearic Acid. Musim Mas. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Essential Guide to Stearic Acid [musimmas.com]

- 3. glpbio.cn [glpbio.cn]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 6. shimadzu.com [shimadzu.com]

- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isotope dilution - Wikipedia [en.wikipedia.org]

- 9. brewingscience.de [brewingscience.de]

- 10. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. columbia.edu [columbia.edu]

- 15. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lcms.cz [lcms.cz]

- 19. communities.springernature.com [communities.springernature.com]

Harnessing Stearic Acid-D7 as a Metabolic Tracer to Illuminate Lipid Dynamics

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, my experience in the field of lipidomics has consistently highlighted the critical need for robust tools to dissect the complex and dynamic nature of lipid metabolism. Static measurements of lipid pools, while useful, often provide an incomplete picture. To truly understand the flux through metabolic pathways—how lipids are synthesized, transported, modified, and stored—we must turn to stable isotope tracers. This guide provides an in-depth technical exploration of Deuterated (D7) Stearic Acid, a powerful tool for tracing the metabolic fate of saturated fatty acids in various biological systems.